molecular formula C10H12FIN2O2 B2821843 (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1034658-67-7

(6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B2821843
CAS No.: 1034658-67-7
M. Wt: 338.121
InChI Key: DYQCBPRXZVCWTJ-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Fluorinated Pyridine Carbamates

The integration of fluorine into heterocyclic frameworks dates to the mid-20th century, driven by the unique electronic and steric effects imparted by fluorine atoms. Early work in organofluorine chemistry, such as Alexander Borodin’s 1862 synthesis of fluoroalkanes via halogen exchange, laid the groundwork for later advancements. By the 1980s, fluorinated pyridines emerged as critical targets due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The tert-butyl carbamate (Boc) group, introduced as a protective strategy for amines in the 1960s, became a cornerstone in synthesizing nitrogen-rich heterocycles, enabling stepwise functionalization without side reactions.

The specific combination of fluorine and iodine in pyridine derivatives, as seen in (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester, reflects modern efforts to balance electronic modulation (via fluorine’s electronegativity) with sites for cross-coupling reactions (via iodine’s leaving-group potential). This dual functionality has expanded the compound’s utility in pharmaceutical intermediates and materials science.

Significance in Heterocyclic Chemistry

Fluorinated pyridines occupy a privileged position in heterocyclic chemistry due to their ability to influence molecular conformation, hydrogen bonding, and electronic distribution. The fluorine atom at the 6-position of the pyridine ring induces electron-withdrawing effects, polarizing the aromatic system and enhancing susceptibility to nucleophilic substitution at adjacent positions. Concurrently, the iodine atom at the 4-position serves as a versatile handle for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling access to biaryl or alkylated derivatives.

The tert-butyl carbamate group further stabilizes the amine moiety against oxidation and unwanted side reactions during multi-step syntheses. This protective strategy is particularly valuable in medicinal chemistry, where the Boc group can be selectively cleaved under acidic conditions to regenerate free amines for further functionalization.

Table 1: Key Physicochemical Properties of this compound
Property Value
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{FIN}2\text{O}2 $$
Molecular Weight 350.13 g/mol
Melting Point 79–83°C
Boiling Point 313.2±27.0°C (Predicted)
Density 1.652±0.06 g/cm³ (Predicted)
pKa 11.85±0.70 (Predicted)

Properties

IUPAC Name

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQCBPRXZVCWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-fluoro-4-iodopyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.

    Hydrolysis: The major products are 6-fluoro-4-iodopyridin-3-amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The incorporation of fluorine into organic molecules is known to enhance biological activity. Studies have shown that compounds containing fluorinated pyridine derivatives exhibit promising anticancer properties. Specifically, (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : Research indicates that halogenated pyridine derivatives can exhibit significant antimicrobial activity. The presence of both fluorine and iodine in this compound may enhance its efficacy against a range of bacterial strains. This has implications for developing new antibiotics in response to rising antibiotic resistance .

Synthesis of Novel Compounds

Building Block for Drug Development : The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various modifications, making it suitable for creating derivatives with enhanced pharmacological profiles. For instance, the tert-butyl ester can be hydrolyzed to yield active carboxylic acids that are crucial in drug design .

Reactivity and Derivatization : The presence of both a fluorine atom and an iodine atom allows for unique reactivity patterns. This compound can undergo nucleophilic substitution reactions, which are essential for synthesizing new derivatives with tailored biological activities. Such reactions can lead to the development of targeted therapies in cancer and infectious diseases .

Chemical Biology

Fluorine's Role in Biological Systems : Fluorinated compounds are increasingly utilized in chemical biology due to their stability and unique interactions with biological macromolecules. The fluorine atom can influence the binding affinity of drugs to their targets, enhancing selectivity and reducing side effects. This property is particularly relevant in the context of this compound, which may be explored for designing selective inhibitors or modulators in various biochemical pathways .

  • Anticancer Research : A study published in a peer-reviewed journal investigated a series of fluorinated pyridine derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines. The study highlighted the compound's mechanism involving apoptosis pathways and potential as a lead compound for further development .
  • Antimicrobial Efficacy : In another study focused on combating antibiotic resistance, researchers synthesized several halogenated pyridine derivatives, including the target compound, which showed enhanced activity against resistant strains of bacteria. This research underscores the importance of such compounds in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

(6-Chloro-4-iodo-pyridin-3-yl)-carbamic Acid Tert-Butyl Ester (CAS 400777-00-6)
  • Structural Difference : Chlorine replaces fluorine at position 6.
  • Synthesis : Prepared via tert-butyllithium-mediated iodination of (6-chloropyridin-3-yl)-carbamic acid tert-butyl ester in THF at −78°C .
  • Key Data: NMR: δ 1.54 (s, 9H, tert-butyl), 6.62 (s, 1H), 7.72 (s, 1H), 8.93 (s, 1H) .
(6-Chloro-4-methyl-pyridin-3-yl)-carbamic Acid Tert-Butyl Ester (CAS 1073182-78-1)
  • Structural Difference : Methyl group at position 4 instead of iodine.
  • Properties: Molecular Formula: C₁₁H₁₅ClN₂O₂. Physical Data: Density 1.214 g/cm³, boiling point 302.4°C (predicted), pKa ~12.06 .

Positional Isomers

(3-Iodopyridin-4-yl)-carbamic Acid Tert-Butyl Ester (CAS 211029-67-3)
  • Structural Difference : Iodine at position 3 instead of 4.
  • Synthetic Utility : The iodine’s position affects regioselectivity in Suzuki-Miyaura couplings, with position 3 offering distinct electronic environments for catalysis .
(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic Acid Tert-Butyl Ester
  • Structural Difference : Chloro at position 2 and fluoro at position 3.
  • Relevance : The altered substitution pattern modifies steric and electronic effects, influencing binding affinity in target proteins .

Functional Group Variations

tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)
  • Structural Difference : Bromine at position 6 and methylcarbamate group.
  • Applications : Bromine’s superior leaving-group ability compared to iodine makes it preferable in certain nucleophilic aromatic substitutions .
[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic Acid Tert-Butyl Ester (CAS 1289387-11-6)
  • Structural Difference : Pyrimidine core instead of pyridine, with methanesulfonyl and piperidine groups.
  • Properties : Molecular weight 390.88; used in kinase inhibitor development .

Comparative Analysis Table

Compound Name Substituents (Positions) Molecular Formula Key Reactivity/Applications Reference CAS/Data
(6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester F (6), I (4) C₁₀H₁₃FIN₂O₂ Cross-coupling intermediate for drug synthesis N/A (Target Compound)
(6-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester Cl (6), I (4) C₁₀H₁₃ClIN₂O₂ Enhanced electron-withdrawing effects 400777-00-6
(6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester Cl (6), CH₃ (4) C₁₁H₁₅ClN₂O₂ Improved lipophilicity 1073182-78-1
(3-Iodopyridin-4-yl)-carbamic acid tert-butyl ester I (3) C₁₀H₁₃IN₂O₂ Altered regioselectivity in couplings 211029-67-3
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Br (6), Cl (2), methylcarbamate C₁₁H₁₄BrClN₂O₂ Superior leaving-group ability 1142192-48-0

Key Research Findings

  • Halogen Impact : Iodine at position 4 in the target compound facilitates cross-coupling reactions (e.g., Suzuki), whereas chlorine or bromine at this position may require harsher conditions .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making the target compound more suitable for in vivo applications .

Biological Activity

The compound (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H12FIN2O2
  • Molecular Weight : 279.27 g/mol
  • CAS Number : 1034658-67-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of halogen atoms (fluorine and iodine) in its structure enhances lipophilicity, which may improve membrane permeability and bioactivity.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
    • The compound's ability to inhibit specific pathways involved in cancer progression, such as NF-kB signaling, suggests it may contribute to anti-inflammatory effects and tumor growth inhibition .
  • Antimicrobial Properties :
    • Compounds similar to this compound have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential for developing new antibiotics from this chemical class .
  • Neuroprotective Effects :
    • Some studies indicate that pyridine derivatives can modulate neuronal activity and provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against MRSA and other Gram-positive bacteria
NeuroprotectiveModulates inflammation in neuronal models

Case Study: Anticancer Potential

A study investigated the cytotoxicity of a related pyridine derivative against FaDu hypopharyngeal cancer cells, revealing that modifications in the pyridine ring structure significantly enhanced its efficacy compared to traditional chemotherapeutics. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via sequential functionalization of pyridine precursors. A key step involves iodination at the 4-position of a fluoropyridine scaffold. For example, tert-butyllithium in anhydrous THF at -78°C facilitates directed ortho-metalation, followed by quenching with iodine to introduce the iodide group . The carbamate group is introduced by reacting the amine intermediate with di-tert-butyl dicarbonate in THF at room temperature, with yields optimized by controlling stoichiometry and reaction time (2 hours) . Purification often involves ethyl acetate extraction and sodium bicarbonate washes to remove unreacted reagents .

Q. What analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

Standard characterization includes:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., δ 8.93 ppm for pyridinium protons, δ 1.54 ppm for tert-butyl groups) .
  • LCMS : Confirms molecular weight (e.g., m/z 757 [M+H]+ in analogous carbamates) .
  • HPLC : Assesses purity (>95% in optimized syntheses) .
    For structural ambiguities (e.g., distinguishing fluorine/iodine electronic effects), X-ray crystallography or 2D NMR (COSY, NOESY) may resolve positional isomerism .

Q. How can researchers optimize purity and yield during purification?

  • Solvent Selection : Ethyl acetate is preferred for extraction due to its polarity balance, effectively partitioning the product from aqueous impurities .
  • Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) to isolate the carbamate .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to introduce additional pharmacophoric groups?

  • Suzuki Coupling : The 4-iodo group serves as a handle for palladium-catalyzed cross-coupling with boronic acids (e.g., aryl/heteroaryl derivatives) under conditions like Pd(PPh3_3)4_4, Na2_2CO3_3, and DMF at 80°C .
  • Nucleophilic Substitution : The 6-fluoro group can be displaced with amines or thiols in polar aprotic solvents (e.g., DMSO, 100°C) .
  • Carbamate Deprotection : Treat with HCl/dioxane to remove the tert-butyloxycarbonyl (Boc) group, exposing the amine for further derivatization .

Q. How does stereochemistry influence the biological activity of derivatives, and how is it controlled during synthesis?

  • Chiral Intermediates : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control stereochemistry .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or coupling steps to induce enantioselectivity .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% ee) .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

  • Kinetic Studies : Monitor reactions in situ via FTIR or NMR to identify intermediates and optimize temperature/time parameters (e.g., avoiding over-iodination) .
  • DoE (Design of Experiments) : Systematically vary solvent, catalyst loading, and temperature to map yield-pH relationships .
  • Computational Modeling : DFT calculations predict transition states to explain regioselectivity in iodination or fluorination steps .

Q. What methodologies are used to evaluate the compound’s stability under various storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LCMS .
  • Stabilizers : Store at -20°C in amber vials with desiccants to prevent hydrolysis of the carbamate group .
  • Solubility Profiling : Use PBS (pH 7.4) and simulated gastric fluid to assess stability in biological matrices .

Q. How can mechanistic insights into its reactivity be probed experimentally?

  • Isotopic Labeling : Introduce 18^{18}O or 13^{13}C labels to track carbamate hydrolysis pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to elucidate rate-limiting steps .
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., iodine/fluorine substituents) influencing reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.